Cas no 439108-26-6 (5-Propyl-2-3-(1H-pyrrol-1-yl)-2-thienylpyrazolo1,5-apyrimidin-7-ol)

5-Propyl-2-3-(1H-pyrrol-1-yl)-2-thienylpyrazolo1,5-apyrimidin-7-ol 化学的及び物理的性質
名前と識別子
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- 5-PROPYL-2-[3-(1H-PYRROL-1-YL)-2-THIENYL]PYRAZOLO[1,5-A]PYRIMIDIN-7-OL
- Pyrazolo[1,5-a]pyrimidin-7-ol, 5-propyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-
- 5-Propyl-2-3-(1H-pyrrol-1-yl)-2-thienylpyrazolo1,5-apyrimidin-7-ol
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- MDL: MFCD02661720
5-Propyl-2-3-(1H-pyrrol-1-yl)-2-thienylpyrazolo1,5-apyrimidin-7-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P154400-25mg |
5-Propyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol |
439108-26-6 | 25mg |
$ 230.00 | 2022-06-03 | ||
Matrix Scientific | 165398-5g |
5-Propyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol |
439108-26-6 | 5g |
$7343.00 | 2023-09-06 | ||
A2B Chem LLC | AI83975-500mg |
5-propyl-2-[3-(1H-pyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidin-7-ol |
439108-26-6 | >90% | 500mg |
$720.00 | 2024-04-20 | |
Matrix Scientific | 165398-500mg |
5-Propyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol |
439108-26-6 | 500mg |
$918.00 | 2023-09-06 | ||
Matrix Scientific | 165398-1g |
5-Propyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol |
439108-26-6 | 1g |
$1836.00 | 2023-09-06 | ||
A2B Chem LLC | AI83975-5mg |
5-propyl-2-[3-(1H-pyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidin-7-ol |
439108-26-6 | >90% | 5mg |
$214.00 | 2024-04-20 | |
TRC | P154400-50mg |
5-Propyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol |
439108-26-6 | 50mg |
$ 380.00 | 2022-06-03 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00922512-1g |
5-Propyl-2-[3-(1H-pyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidin-7-ol |
439108-26-6 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
A2B Chem LLC | AI83975-1mg |
5-propyl-2-[3-(1H-pyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidin-7-ol |
439108-26-6 | >90% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AI83975-10mg |
5-propyl-2-[3-(1H-pyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidin-7-ol |
439108-26-6 | >90% | 10mg |
$240.00 | 2024-04-20 |
5-Propyl-2-3-(1H-pyrrol-1-yl)-2-thienylpyrazolo1,5-apyrimidin-7-ol 関連文献
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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10. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
5-Propyl-2-3-(1H-pyrrol-1-yl)-2-thienylpyrazolo1,5-apyrimidin-7-olに関する追加情報
Compound CAS No. 439108-26-6: 5-Propyl-2-(3-(1H-pyrrol-1-yl)-2-thienyl)pyrazolo[1,5-a]pyrimidin-7-ol
The compound with CAS No. 439108-26-6, known as 5-propyl-2-(3-(1H-pyrrol-1-yl)-2-thienyl)pyrazolo[1,5-a]pyrimidin-7-ol, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry and drug discovery. This compound has garnered attention due to its unique structural features and promising biological activities, making it a subject of extensive research in recent years.
The molecular structure of 5-propyl-pyrazolo[1,5-a]pyrimidin is characterized by a pyrazolo[1,5-a]pyrimidine core, which is a fused bicyclic system consisting of a pyrazole ring and a pyrimidine ring. This core is further substituted with a propyl group at the 5-position and a thienyl group at the 2-position. The thienyl group itself is substituted with a pyrrole moiety at the 3-position, adding complexity and diversity to the molecule's structure.
Recent studies have highlighted the potential of this compound as a modulator of key cellular pathways involved in various diseases, including cancer and inflammatory disorders. The presence of the pyrrole and thienyl groups contributes to the molecule's ability to interact with specific protein targets, such as kinases and receptors, which are critical in disease progression.
In terms of synthesis, the compound can be prepared through a multi-step process involving advanced organic synthesis techniques such as Suzuki coupling and Stille coupling reactions. These methods allow for precise control over the substitution patterns on the pyrazolo[1,5-a]pyrimidine core, enabling researchers to optimize the compound's pharmacokinetic properties for therapeutic applications.
One of the most exciting developments involving this compound is its role in targeting oncogenic signaling pathways. Preclinical studies have demonstrated that 5-propyl-pyrazolo[1,5-a]pyrimidin exhibits potent inhibitory activity against key enzymes such as PI3K/AKT/mTOR and MAPK/ERK pathways, which are frequently dysregulated in cancer cells. This suggests that the compound could serve as a lead molecule for the development of novel anti-cancer therapies.
Beyond its oncological applications, this compound has also shown promise in anti-inflammatory and anti-fibrotic therapies. Its ability to modulate cytokine production and inhibit fibroblast activation makes it a potential candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and fibrotic conditions like idiopathic pulmonary fibrosis.
The structural versatility of 5-propyl-pyrazolo[1,5-a]pyrimidin allows for further functionalization to enhance its pharmacokinetic properties. Researchers are actively exploring strategies to improve its solubility, bioavailability, and metabolic stability through modifications such as alkoxylation or acylation of specific positions on the molecule.
In conclusion, CAS No. 439108-26-6 represents a cutting-edge advancement in medicinal chemistry with broad implications for drug discovery. Its unique structure, coupled with its diverse biological activities, positions it as a valuable tool in addressing unmet medical needs across multiple therapeutic areas.
439108-26-6 (5-Propyl-2-3-(1H-pyrrol-1-yl)-2-thienylpyrazolo1,5-apyrimidin-7-ol) 関連製品
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